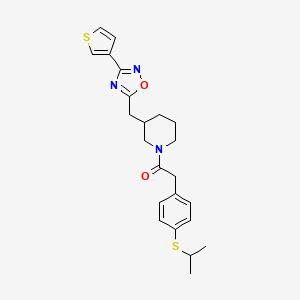
methyl 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxylate is an intriguing synthetic compound. Its complex structure includes several functional groups, giving it potential utility in multiple scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxylate involves multiple steps, starting with the reaction between furan-2-ylmethanol and methylsulfonyl chloride to form N-(furan-2-ylmethyl)-N-methylsulfonamide. This intermediate then reacts with 4-aminobenzoic acid to produce 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido. The final step involves the condensation of this product with thiophene-3-carboxylic acid methyl ester in the presence of coupling agents.
Industrial Production Methods
In an industrial setting, the synthesis may involve optimization for scale-up processes. This includes choosing suitable solvents, reaction temperatures, and purification techniques to maximize yield and ensure the purity of the final product. Continuous flow chemistry may be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxylate can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a primary amine.
Substitution: Electrophilic and nucleophilic substitution reactions may occur on the benzene and thiophene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) for the thiophene ring.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitutions; nucleophiles for nucleophilic substitutions.
Major Products
Products vary based on reaction type. Oxidation yields sulfoxides/sulfones, reduction yields amines, and substitution introduces new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, this compound serves as a building block for more complex molecules.
Biology
Its derivatives may exhibit biological activity, making it a subject of pharmaceutical research.
Medicine
Potential medicinal applications include acting as a lead compound for drug discovery, particularly in targeting certain enzymes or receptors.
Industry
In the industrial sector, it may be used in the development of advanced materials or as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action for compounds like methyl 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxylate largely depends on its application. In biological systems, it might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions. Specific pathways can vary, but they often involve inhibition or activation of key biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(4-(N-alkylsulfamoyl)benzamido)thiophene-3-carboxylate: Similar structure but varies in the alkyl group.
Benzamido derivatives: These compounds share the benzamido core but have different substituents that alter their properties.
Thiophene carboxylates: Compounds with a thiophene ring and a carboxylate group, differing in their additional functional groups.
Uniqueness
Got any questions about the details?
Eigenschaften
IUPAC Name |
methyl 2-[[4-[furan-2-ylmethyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S2/c1-21(12-14-4-3-10-27-14)29(24,25)15-7-5-13(6-8-15)17(22)20-18-16(9-11-28-18)19(23)26-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDRJQYHQRKWHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2366560.png)


![2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2366563.png)
![2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B2366564.png)
![N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2366565.png)
![2-{3-[(4-Bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl}acetic acid](/img/structure/B2366566.png)



![(4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2366574.png)
